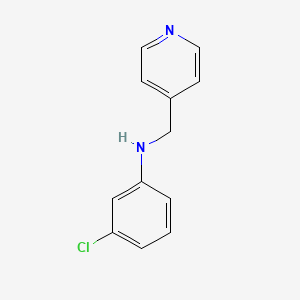

![molecular formula C17H16O4 B5650577 methyl 4-[(3-phenylpropanoyl)oxy]benzoate](/img/structure/B5650577.png)

methyl 4-[(3-phenylpropanoyl)oxy]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of methyl 4-[(3-phenylpropanoyl)oxy]benzoate and related compounds involves complex reactions, such as condensation and diazotization, leading to a variety of structural analogues. For example, Şahin et al. (2015) synthesized (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate through a condensation reaction, characterizing it via spectral analysis and quantum chemical studies (Şahin, Şenöz, Tezcan, & Büyükgüngör, 2015). Similarly, Moser, Bertolasi, & Vaughan (2005) described the synthesis of a structurally complex methyl benzoate derivative, highlighting the disorder in its crystal structure and the conjugation within its triazene moieties (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis

Studies such as those by Holzer et al. (2003) have investigated the molecular structures of methyl benzoate derivatives, employing NMR spectroscopy and single-crystal X-ray analysis to reveal their tautomeric structures and intramolecular hydrogen bonding (Holzer, Hahn, Brehmer, Claramunt, & Pérez-Torralba, 2003). Gowda et al. (2007) provided insights into the geometric parameters and molecular packing of 3-methyl-phenyl benzoate, noting the orthogonal orientation of its methylphenyl and benzoyl rings (Gowda, Foro, Babitha, & Fuess, 2007).

Chemical Reactions and Properties

The chemical reactivity and properties of methyl 4-[(3-phenylpropanoyl)oxy]benzoate derivatives have been explored through their involvement in various chemical reactions. Singh, Singh, & Singh (1999) detailed the synthesis of 4-arylaminomethylene-2-phenyl-2-oxazolin-5-ones from methyl 3-arylamino-2-benzoylaminopropenoates, highlighting unexpected reaction pathways (Singh, Singh, & Singh, 1999). The synthesis and thermal properties of ferroelectric side-chain liquid crystalline polysiloxanes based on phenyl ester mesogen and oligo(oxyethylene) spacers have also been examined, revealing the influence of molecular structure on mesomorphic behavior (Hsiue & Chen, 1995).

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity and mesomorphic behavior, are crucial for understanding their potential applications. Vani (1983) discussed the crystal and molecular structure of a compound exhibiting reentrant nematic phase, providing insight into its mesomorphic properties (Vani, 1983).

Chemical Properties Analysis

Research on the chemical properties of methyl 4-[(3-phenylpropanoyl)oxy]benzoate derivatives focuses on their reactivity and interactions. For instance, Casimir, Guichard, & Briand (2002) introduced methyl 2-((succinimidooxy)carbonyl)benzoate as an efficient reagent for N-phthaloylation, demonstrating its utility in organic synthesis (Casimir, Guichard, & Briand, 2002).

Propiedades

IUPAC Name |

methyl 4-(3-phenylpropanoyloxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-17(19)14-8-10-15(11-9-14)21-16(18)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVVUJNJSSOEFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-phenylpropanoyloxy)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride](/img/structure/B5650497.png)

![N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5650500.png)

![2-(cyclopropylmethyl)-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5650503.png)

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B5650505.png)

![(3aS*,6aS*)-2-(cyclobutylcarbonyl)-5-(2-methyl-6-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5650511.png)

![3-{5-[2-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5650516.png)

![4-[(4-benzyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5650538.png)

![2-[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5650543.png)

![ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5650557.png)

![3-{3-oxo-3-[4-(phenylsulfonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5650566.png)

![N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine](/img/structure/B5650567.png)

![ethyl 5-[(2-pyridinylamino)sulfonyl]-2-furoate](/img/structure/B5650582.png)